Dehydrovomifoliol

Description

Dehydrovomifoliol has been reported in Sanicula lamelligera, Prunus persica, and other organisms with data available.

isolated from Litsea sessilis; structure in first source

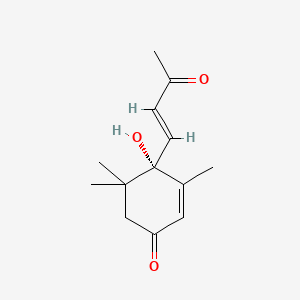

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRYPZMXNLLZFH-URWSZGRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15764-81-5, 39763-33-2 | |

| Record name | Dehydrovomifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrovomifoliol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROVOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrovomifoliol Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a C13-norisoprenoid apocarotenoid, is a secondary metabolite found across the plant kingdom, contributing to the aromatic profile of many fruits and flowers and possessing various biological activities. Understanding its biosynthesis is crucial for applications in agriculture, flavor and fragrance industries, and pharmacology. This technical guide provides a comprehensive overview of the dehydrovomifoliol biosynthesis pathway in plants. It details the precursor molecules, key enzymatic steps, and proposes a complete pathway based on current scientific understanding. This guide also includes detailed experimental protocols for pathway elucidation and quantitative data where available, presented in a structured format for clarity and comparative analysis.

Introduction

C13-norisoprenoids are a class of aromatic compounds derived from the degradation of C40 carotenoids. Dehydrovomifoliol is a prominent member of this family, recognized for its contribution to the characteristic aromas of various plants and its potential biological activities. Its biosynthesis is a multi-step enzymatic process initiated by the oxidative cleavage of carotenoid precursors. This guide will delve into the core aspects of this pathway, providing researchers with the foundational knowledge and practical methodologies to study this fascinating area of plant biochemistry.

The Core Biosynthetic Pathway

The biosynthesis of dehydrovomifoliol is not a de novo process but rather a catabolic pathway originating from C40 carotenoids. The pathway can be broadly divided into two main stages:

-

Oxidative Cleavage of Carotenoid Precursors: The initial and rate-limiting step involves the specific cleavage of a C40 carotenoid by a Carotenoid Cleavage Dioxygenase (CCD) enzyme.

-

Modification of the C13 Intermediate: The resulting C13-norisoprenoid precursor undergoes a series of enzymatic modifications, including reduction and oxidation steps, to yield dehydrovomifoliol.

Precursor Molecules: The C40 Carotenoid Pool

The journey to dehydrovomifoliol begins with the diverse pool of C40 carotenoids synthesized in plant plastids via the methylerythritol 4-phosphate (MEP) pathway. Key carotenoids that serve as substrates for the biosynthesis of C13-norisoprenoids include:

-

Zeaxanthin: A major xanthophyll, strongly implicated as a primary precursor.

-

Lutein: Another abundant xanthophyll that can also be cleaved to produce C13-norisoprenoids.

-

β-Carotene: A hydrocarbon carotenoid that can be a substrate for CCD enzymes.

-

Violaxanthin and Neoxanthin: Epoxycarotenoids that are also potential precursors.

Key Enzyme: Carotenoid Cleavage Dioxygenase 1 (CCD1)

The pivotal step in the formation of the C13 backbone of dehydrovomifoliol is the oxidative cleavage of the C40 carotenoid precursor. This reaction is primarily catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1) .

-

Enzyme Class: Dioxygenase

-

Substrate Specificity: CCD1 exhibits broad substrate specificity, cleaving various carotenoids at the 9,10 and 9',10' double bonds .

-

Reaction: The symmetrical cleavage of a carotenoid like zeaxanthin by CCD1 yields two molecules of a C13 ketone and a C14 dialdehyde. The cleavage of zeaxanthin at these positions is hypothesized to produce 3-hydroxy-β-ionone , a key C13 intermediate in the dehydrovomifoliol pathway.

Proposed Downstream Enzymatic Conversions

Following the initial cleavage by CCD1, the resulting C13 intermediate, likely 3-hydroxy-β-ionone, undergoes further enzymatic modifications to form dehydrovomifoliol. While the specific enzymes for these steps have not been definitively characterized for dehydrovomifoliol, a plausible pathway can be proposed based on known biochemical reactions in plants.

-

Reduction of the Ketone: The keto group at C-9 of the 3-hydroxy-β-ionone precursor is likely reduced to a hydroxyl group. This reaction is probably catalyzed by a short-chain dehydrogenase/reductase (SDR) or an alcohol dehydrogenase (ADH) . This step would result in the formation of vomifoliol.

-

Oxidation to a Ketone: Subsequently, the hydroxyl group at the C-4' position of the vomifoliol intermediate is oxidized to a ketone to form dehydrovomifoliol. This oxidation could be carried out by a dehydrogenase .

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically detailing the enzyme kinetics and in planta metabolite concentrations for the dehydrovomifoliol biosynthesis pathway. The following table summarizes general quantitative information related to C13-norisoprenoid formation, which provides a valuable context for dehydrovomifoliol research.

| Parameter | Organism/System | Value/Range | Reference(s) |

| Substrate Specificity of CCD1 | Vitis vinifera (Grape) | Cleaves zeaxanthin | [1] |

| Morus notabilis (Mulberry) | Cleaves β-carotene, zeaxanthin, lutein | [2] | |

| Optimal pH for CCD1 activity | Morus notabilis | 8.4 | [2] |

| Optimal Temperature for CCD1 activity | Morus notabilis | 35°C | [2] |

| Concentration of C13-norisoprenoids in Grapes | Vitis vinifera | ng/L to µg/L range | [1][3] |

Experimental Protocols

The elucidation of the dehydrovomifoliol biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD1) Activity

This protocol is designed to express and purify recombinant CCD1 and then assess its ability to cleave carotenoid substrates to produce C13-norisoprenoids.

4.1.1. Expression and Purification of Recombinant CCD1

-

Gene Cloning: Amplify the full-length coding sequence of a candidate CCD1 gene from plant cDNA and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1.0 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme) and lyse the cells by sonication on ice.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the His-tagged CCD1 from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions. Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Protein Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

4.1.2. Enzymatic Assay

-

Reaction Mixture Preparation: In a light-protected microcentrifuge tube, prepare the following reaction mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM FeSO4

-

4 mM Ascorbate

-

20 µg Catalase

-

10-50 µM Carotenoid substrate (e.g., zeaxanthin, dissolved in a small amount of acetone or a detergent like Triton X-100 to aid solubility)

-

1-5 µg of purified recombinant CCD1

-

Nuclease-free water to a final volume of 200 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours in the dark.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

-

Analysis: Dry the pooled organic phases under a stream of nitrogen gas. Resuspend the residue in a small volume of a suitable solvent (e.g., hexane or methanol) for analysis by GC-MS or LC-MS.

Protocol 2: Heterologous Expression of the Dehydrovomifoliol Biosynthesis Pathway in Yeast

This protocol allows for the functional characterization of candidate genes involved in the downstream modification of the C13-norisoprenoid precursor.

-

Yeast Strain and Vectors: Use a Saccharomyces cerevisiae strain engineered to produce the C13 precursor (e.g., 3-hydroxy-β-ionone). This can be achieved by expressing the plant CCD1 gene in a yeast strain that produces zeaxanthin. Use yeast expression vectors (e.g., pYES-DEST52) for cloning the candidate downstream enzyme genes (e.g., alcohol dehydrogenases).

-

Gene Cloning and Yeast Transformation: Clone the candidate genes into the yeast expression vectors. Transform the constructs into the precursor-producing yeast strain using the lithium acetate method.

-

Culture and Induction: Grow the transformed yeast in a selective medium. Induce gene expression by transferring the cells to a medium containing galactose.

-

Metabolite Extraction: After 48-72 hours of induction, harvest the yeast cells by centrifugation. Extract the metabolites from the cell pellet and the culture medium using ethyl acetate.

-

Analysis: Analyze the extracts by GC-MS or LC-MS to identify the formation of dehydrovomifoliol and any intermediates.

Protocol 3: Quantification of Dehydrovomifoliol in Plant Tissues by GC-MS

This protocol provides a method for the quantitative analysis of dehydrovomifoliol in plant samples.

-

Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder.

-

Extraction: Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) containing an internal standard (e.g., a deuterated analog of a related compound). Use sonication or shaking for efficient extraction.

-

Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

GC-MS Analysis:

-

Derivatization (optional but recommended): Silylate the hydroxyl group of dehydrovomifoliol using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve its volatility and chromatographic behavior.

-

Injection: Inject the derivatized or underivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Conditions: Use a temperature program that allows for the separation of dehydrovomifoliol from other compounds (e.g., initial temperature 60°C, ramp to 280°C).

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of dehydrovomifoliol and the internal standard.

-

-

Quantification: Generate a calibration curve using authentic standards of dehydrovomifoliol. Calculate the concentration of dehydrovomifoliol in the sample based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Dehydrovomifoliol Biosynthesis Pathway

Caption: Proposed biosynthesis pathway of dehydrovomifoliol from carotenoid precursors.

Experimental Workflow for CCD1 In Vitro Assay

Caption: Workflow for the in vitro functional characterization of CCD1.

Conclusion

The biosynthesis of dehydrovomifoliol in plants is a fascinating example of how primary metabolites like carotenoids are repurposed to create a diverse array of secondary metabolites with important ecological and economic roles. While the initial cleavage of carotenoids by CCD1 is a well-supported starting point, further research is needed to definitively identify and characterize the downstream enzymes responsible for the subsequent modifications. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the remaining steps of this pathway, quantify the metabolites involved, and ultimately pave the way for the biotechnological production of dehydrovomifoliol and other valuable C13-norisoprenoids.

References

Dehydrovomifoliol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. It is of significant interest to the scientific community due to its diverse and promising biological activities, including phytotoxic, allelopathic, and potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of Dehydrovomifoliol, detailing its presence in terrestrial plants and a specific microbial species. Furthermore, this guide outlines detailed experimental protocols for its isolation and purification, presenting quantitative data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Yields of Dehydrovomifoliol

Dehydrovomifoliol has been isolated from a variety of terrestrial plants and has also been identified as a metabolic product of a specific bacterium. To date, extensive literature searches have not revealed any confirmed marine sources of this compound. The quantitative yields of Dehydrovomifoliol from some of its most well-documented sources are summarized in the table below.

| Natural Source | Part of Organism Used | Extraction Method | Yield | Purity |

| Artemisia frigida Willd. | Aerial parts | Ethanolic extraction followed by liquid-liquid partitioning and multiple chromatographic steps | 5.2 mg from 2.2 kg of dried plant material | >98% (by HPLC) |

| Nitraria sibirica Pall. | Leaves | Crude sample obtained through undisclosed methods | 23 mg from 1 g of crude sample | 95% (by HPLC) |

| Rhodococcus sp. P1Y | Bacterial culture | Biotransformation of abscisic acid followed by preparative HPLC | Not specified | High purity for structural elucidation |

| Albizia richardiana | Leaves | Activity-guided fractionation of aqueous methanol extract | Not specified | High purity for structural elucidation |

| Dregea volubilis | Leaves | Not specified | Not specified | High purity for structural elucidation |

| Polygonum chinense | Whole plant | Activity-guided fractionation of aqueous methanol extracts | Not specified | High purity for structural elucidation |

Experimental Protocols for Isolation and Purification

The isolation of Dehydrovomifoliol from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed methodologies for its extraction and purification from well-documented plant and microbial sources.

Isolation from Artemisia frigida Willd.

The following protocol is based on a bioassay-guided isolation method:

-

Extraction:

-

Air-dry and powder the aerial parts of A. frigida (2.2 kg).

-

Immerse the powdered material in 95% aqueous ethanol (EtOH) four times, for 3 hours each time.

-

Concentrate the combined EtOH extracts under reduced pressure.

-

-

Liquid-Liquid Partitioning:

-

Suspend the concentrated extract in water.

-

Sequentially partition the aqueous suspension with petroleum ether, methylene dichloride (CH2Cl2), ethyl acetate, and n-butanol.

-

-

Column Chromatography (Silica Gel):

-

Subject the CH2Cl2 fraction (26.9 g), which shows activity, to silica gel column chromatography (200–300 mesh).

-

Elute the column with a gradient of petroleum ether:ethyl acetate (from 1:0 to 0:1) to yield seven fractions (Fr. A–G).

-

-

Column Chromatography (MCI Gel):

-

Separate the active fraction, Fr. E, using an MCI gel column.

-

Elute with a gradient of methanol (MeOH):water (H2O) (from 40:60 to 90:20) to obtain seven major sub-fractions (Fr. E1–E7).

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify sub-fraction Fr. E7 by semi-preparative HPLC.

-

Column: C18 stationary phase.

-

Mobile Phase: Isocratic elution with MeOH:H2O (41:59).

-

Flow Rate: 2.0 mL/min.

-

Detection: UV detector.

-

Dehydrovomifoliol is collected at a retention time of approximately 26.0 minutes, yielding 5.2 mg of the pure compound.

-

Isolation from Nitraria sibirica Pall.

This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for efficient purification:

-

Preparation of Crude Sample:

-

The method for obtaining the initial crude sample from the leaves of N. sibirica is not detailed in the source literature. It is presumed that a solvent extraction and preliminary purification were performed.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Instrument: TBE-300A HSCCC instrument.

-

Two-Phase Solvent System: Prepare a mixture of n-hexane:ethyl acetate:methanol:water in a 1:5:1:5 volume ratio.

-

Stationary Phase: The upper organic phase of the solvent system.

-

Mobile Phase: The lower aqueous phase of the solvent system.

-

Procedure:

-

Fill the multilayer coiled column entirely with the stationary phase.

-

Rotate the column at 850 rpm.

-

Dissolve 1 g of the crude sample in 20 mL of a mixture of the upper and lower phases and inject it into the column.

-

Pump the mobile phase into the column at a flow rate of 2.0 mL/min.

-

-

Detection and Collection:

-

Monitor the effluent with a UV detector at 254 nm.

-

Collect the fractions corresponding to the peak of interest. This process yields 23 mg of (S)-dehydrovomifoliol with a purity of 95%.

-

-

Isolation from Rhodococcus sp. P1Y via Biotransformation

This protocol describes the isolation of Dehydrovomifoliol as a metabolic product of abscisic acid (ABA) by the bacterium Rhodococcus sp. P1Y.[1]

-

Bacterial Culture and Biotransformation:

-

Cultivate the rhizosphere bacterium Rhodococcus sp. P1Y in a suitable medium.

-

Introduce abscisic acid into the culture as a sole carbon source for assimilation and biotransformation.[1]

-

Monitor the culture for the production of ABA metabolites.

-

-

Extraction of Metabolites:

-

After an appropriate incubation period, harvest the bacterial culture.

-

Separate the bacterial cells from the culture medium by centrifugation.

-

Extract the metabolites from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

-

Purification by Preparative HPLC:

-

Concentrate the organic extract and dissolve the residue in a suitable solvent for HPLC.

-

Perform preparative HPLC to isolate the Dehydrovomifoliol.

-

The specific column, mobile phase, and gradient conditions would need to be optimized based on the complexity of the extract. The pure compound is collected for structural elucidation.[1]

-

Experimental Workflow for Dehydrovomifoliol Isolation

The following diagram illustrates a general workflow for the isolation and purification of Dehydrovomifoliol from a plant source.

Caption: General workflow for Dehydrovomifoliol isolation.

Conclusion

This technical guide has summarized the current knowledge on the natural sources and isolation of Dehydrovomifoliol. While it is found in a range of terrestrial plants and can be produced by a specific bacterium, there is a notable absence of reported marine sources in the scientific literature. The detailed experimental protocols provided for its isolation from Artemisia frigida and Nitraria sibirica, along with the general workflow, offer a practical resource for researchers. The quantitative data presented in a structured format allows for a clear comparison of yields from different sources. As research into the therapeutic potential of Dehydrovomifoliol continues, the information compiled in this guide will be instrumental for scientists and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into this promising bioactive compound.

References

Dehydrovomifoliol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol is a naturally occurring apocarotenoid with significant biological activities, making it a molecule of interest for researchers in various scientific disciplines, including pharmacology and drug development. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Dehydrovomifoliol, presenting key data in a structured format, detailing experimental protocols for its isolation and characterization, and visualizing relevant biological pathways.

Chemical Structure and Properties

Dehydrovomifoliol, with the chemical formula C₁₃H₁₈O₃, is a sesquiterpenoid belonging to the class of megastigmane derivatives.[1][2] Its systematic IUPAC name is (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one for the (S)-enantiomer and (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one for the (R)-enantiomer.[3] The molecule possesses a chiral center at the C-6 position, leading to the existence of two enantiomers: (+)-(S)-Dehydrovomifoliol and (-)-(R)-Dehydrovomifoliol.[3]

dot

References

Dehydrovomifoliol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol is a naturally occurring sesquiterpenoid, a class of organic compounds derived from three isoprene units.[1] It is found in a variety of plants, including Artemisia frigida, Nitraria sibirica, and Solanum lyratum, and is of significant interest to the scientific community due to its diverse biological activities.[2][3] These activities include potential therapeutic applications in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the physical and chemical properties of dehydrovomifoliol, detailed experimental protocols for its isolation, and an in-depth look at its known biological signaling pathways.

Physical and Chemical Properties

Dehydrovomifoliol typically presents as a crystalline substance that can range from pale yellow to colorless.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₃ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Appearance | Pale yellow to colorless crystalline solid | [2] |

| Melting Point | 108-112 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | [2] |

| Optical Rotation | [α]D +142.7 (c, 0.78 in MeOH) | [2] |

| LogP | 0.5 | [2] |

Spectroscopic Data

The structural elucidation of dehydrovomifoliol has been accomplished through various spectroscopic techniques. While complete assigned spectral data is not consistently available across public databases, the following table summarizes the available information.

| Technique | Data | Source(s) |

| Mass Spectrometry (MS) | High-resolution ESI-MS (negative-ion mode) shows an ion at m/z 221.1176 [M−H]⁻, consistent with the molecular formula C₁₃H₁₇O₃. | [3] |

| ¹H NMR | Data has been recorded in CDCl₃ and other solvents, but a complete, assigned spectrum is not readily available in public databases. | [4][5] |

| ¹³C NMR | Spectra are available in databases, but a complete, assigned list of chemical shifts is not consistently public. | [2][6] |

| Infrared (IR) Spectroscopy | IR spectra have been used for characterization, though specific peak assignments are not widely published. | [4] |

| Ultraviolet (UV) Spectroscopy | UV spectra have been recorded, with one source indirectly suggesting a maximum absorption at 254 nm in the context of chromatographic detection. | [3] |

Experimental Protocols

Isolation of (S)-dehydrovomifoliol from Nitraria sibirica Pall. by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes an effective method for the separation and purification of (S)-dehydrovomifoliol.[3]

1. Sample Preparation:

-

Dried leaves of Nitraria sibirica Pall. (325 g) are wetted with an 8% ammonia solution.

-

The wetted leaves are then percolated with chloroform at room temperature for 2 days.

-

The extracts are combined and evaporated to dryness under reduced pressure to yield the crude sample.

2. HSCCC Procedure:

-

Apparatus: A high-speed counter-current chromatograph (e.g., Model TBE–300A) is used.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:5:1:5 is prepared and equilibrated at room temperature. The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

-

Operation:

-

The column is first filled with the upper stationary phase.

-

The apparatus is then rotated at 850 rpm while the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.

-

After the mobile phase emerges and hydrodynamic equilibrium is established, the crude sample (dissolved in a mixture of the upper and lower phases) is injected.

-

-

Detection: The effluent is monitored by a UV detector at a wavelength of 254 nm.[3]

-

Fraction Collection: Fractions are collected based on the chromatogram, and the fractions containing the target compound are combined and evaporated.

3. Purity Analysis:

-

The purity of the isolated (S)-dehydrovomifoliol is determined by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

Dehydrovomifoliol has been shown to modulate key signaling pathways involved in cellular metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD).

Inhibition of the AKT/mTOR Signaling Pathway

Dehydrovomifoliol acts as a dual inhibitor of AKT and mTOR.[4] In NAFLD, the AKT/mTOR pathway is often hyperactivated, leading to increased lipogenesis. Dehydrovomifoliol has been found to downregulate the expression of E2F transcription factor 1 (E2F1), a key gene in the progression of NAFLD.[4] The downregulation of E2F1 leads to the inactivation of the AKT/mTOR signaling cascade, which in turn helps to ameliorate the abnormal fat metabolism characteristic of NAFLD.[4]

Activation of the PPARα-FGF21 Pathway

Dehydrovomifoliol has also been demonstrated to alleviate oleic acid-induced lipid accumulation in hepatocytes through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα) and fibroblast growth factor 21 (FGF21) pathway. PPARα is a crucial regulator of fatty acid oxidation. Activation of the PPARα-FGF21 axis by dehydrovomifoliol leads to a decrease in the expression of genes related to lipogenesis (e.g., SREBP1, ACC, FASN) and an increase in the expression of genes related to fatty acid oxidation. This dual action helps to reduce the accumulation of lipids in liver cells.

Conclusion

Dehydrovomifoliol is a sesquiterpenoid with well-defined physical and chemical properties and significant, reproducible biological activities. Its ability to modulate the AKT/mTOR and PPARα-FGF21 signaling pathways makes it a promising candidate for further research and development, particularly in the context of metabolic diseases. The provided experimental protocol for its isolation offers a robust method for obtaining this compound for further study. Future research should focus on obtaining and publishing a complete and verified set of spectroscopic data to facilitate its unambiguous identification and to further explore its therapeutic potential.

References

- 1. Human Metabolome Database: Showing metabocard for Dehydrovomifoliol (HMDB0036819) [hmdb.ca]

- 2. Dehydrovomifoliol | C13H18O3 | CID 688492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Dehydrovomifoliol: A Historical and Technical Overview of its Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, a C13-norisoprenoid, is a naturally occurring plant metabolite with a range of reported biological activities. This technical guide provides an in-depth exploration of the discovery and historical research surrounding dehydrovomifoliol, focusing on its initial isolation, structural elucidation, and early synthesis. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

The discovery of dehydrovomifoliol is intricately linked to the intensive research on the plant hormone abscisic acid (ABA) and its metabolites in the late 1960s and early 1970s. While a singular definitive publication announcing its discovery is not readily apparent, the scientific literature of that era points to its identification as a naturally occurring metabolite of ABA.

Early investigations into the metabolic fate of ABA in various plant tissues led to the isolation and characterization of several related compounds. Dehydrovomifoliol was first reported as a metabolite of abscisic acid in tomato shoots.

Key Historical Milestones

While the precise first isolation paper is not definitively identified in the currently available indexed literature, the timeline of related discoveries suggests its identification occurred in the early 1970s. A pivotal moment in the early research of this compound was the first stereoselective synthesis of (±)-dehydrovomifoliol, accomplished by Kenji Mori in 1973. This synthesis was crucial for confirming the structure of the natural product and providing a means to obtain the compound for further study.[1]

Natural Occurrence

Following its initial discovery, dehydrovomifoliol has been isolated from a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. Some of the notable plant sources include:

-

Artemisia frigida : A perennial herb used in traditional Chinese medicine.[2][3]

-

Nitraria sibirica : A fleshy edible fruit-bearing shrub.

-

Sanicula lamelligera [4]

-

Prunus persica (Peach)[4]

-

Litsea sessilis [4]

Structural Elucidation

The determination of the chemical structure of dehydrovomifoliol was achieved through a combination of spectroscopic techniques available in the early 1970s, supplemented by chemical synthesis.

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for Dehydrovomifoliol

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₃ | [4] |

| Molecular Weight | 222.28 g/mol | [4] |

| IUPAC Name | (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | [4] |

Note: The historical 1H NMR and 13C NMR data from the initial discovery period are not available in the searched resources. The provided data is based on modern spectroscopic analysis, which confirms the established structure.

Historical Research and Early Synthesis

The early research on dehydrovomifoliol was largely focused on its chemical synthesis, which served to confirm its structure and provide material for biological testing.

The Mori Synthesis (1973)

The first reported synthesis of (±)-dehydrovomifoliol by Kenji Mori in 1973 was a significant achievement. The synthesis started from α-ionone and proceeded through several steps to yield the target molecule. This work was instrumental in confirming the proposed structure of dehydrovomifoliol.[1]

Experimental Workflow for the Mori Synthesis of (±)-Dehydrovomifoliol (Conceptual)

Caption: Conceptual workflow of the first synthesis of dl-Dehydrovomifoliol.

Early Biological Activity Studies

Initial interest in dehydrovomifoliol and its parent compound, vomifoliol, was often in the context of their relationship to the plant hormone abscisic acid and their potential role as plant growth regulators. More recent studies have explored a wider range of biological activities.

Signaling Pathways and Experimental Workflows

While the historical focus was on discovery and synthesis, modern research has begun to elucidate the biological mechanisms of dehydrovomifoliol. For instance, recent studies have investigated its role in alleviating lipid accumulation in liver cells.

Signaling Pathway of Dehydrovomifoliol in HepG2 Cells

References

Dehydrovomifoliol: A Technical Guide to its Biological Activity in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, has emerged as a significant allelochemical with pronounced effects on plant physiology. Its presence in various plant species and its ability to influence the growth and development of neighboring plants have made it a subject of interest for its potential applications in agriculture and as a lead compound for novel herbicide development. This technical guide provides an in-depth overview of the biological activity of dehydrovomifoliol in plants, summarizing key quantitative data, outlining experimental protocols, and visualizing its known and putative signaling pathways.

Phytotoxic Effects of Dehydrovomifoliol

Dehydrovomifoliol exhibits significant phytotoxic activity, primarily characterized by the inhibition of seedling growth. The inhibitory effects are dose-dependent and vary among different plant species. The most commonly studied indicator species for dehydrovomifoliol's allelopathic effects is cress (Lepidium sativum).

Quantitative Data on Growth Inhibition

The inhibitory concentration (IC50) values from various studies provide a quantitative measure of dehydrovomifoliol's phytotoxicity.

| Target Species | Tissue | Parameter | IC50 / I50 (mM) | Reference |

| Cress (Lepidium sativum) | Shoot | Growth Inhibition | 3.16 | [1] |

| Cress (Lepidium sativum) | Root | Growth Inhibition | 3.01 | [1] |

| Cress (Lepidium sativum) | Shoot | Growth Inhibition | 3.79 | [2] |

| Cress (Lepidum sativum) | Root | Growth Inhibition | 3.24 | [2] |

| Italian ryegrass (Lolium multiflorum) | Shoot | Growth Inhibition | 4.60 | [2] |

| Italian ryegrass (Lolium multiflorum) | Root | Growth Inhibition | 3.59 | [2] |

Experimental Protocols

A standardized bioassay for assessing the allelopathic potential of dehydrovomifoliol involves monitoring its effects on the seed germination and seedling growth of a sensitive indicator species, such as cress.

Protocol: Cress (Lepidium sativum) Seedling Growth Inhibition Bioassay

1. Preparation of Dehydrovomifoliol Solutions:

-

Prepare a stock solution of dehydrovomifoliol in a suitable solvent (e.g., methanol or DMSO) due to its limited water solubility.

-

A series of dilutions are then made in distilled water or a nutrient solution to achieve the desired final concentrations for the assay. A solvent control should be included in the experimental design.

2. Seed Sterilization and Plating:

-

Surface sterilize cress seeds with a short wash in 70% ethanol followed by a sodium hypochlorite solution and then rinse thoroughly with sterile distilled water.

-

Place a sterile filter paper in each petri dish.

-

Pipette a standard volume of each dehydrovomifoliol dilution or control solution onto the filter paper to ensure uniform moisture.

-

Evenly distribute a predetermined number of sterilized cress seeds onto the moist filter paper in each petri dish.

3. Incubation:

-

Seal the petri dishes with parafilm to maintain humidity.

-

Incubate the dishes in a controlled environment, typically in the dark to assess germination and early radicle elongation, or under a defined light/dark cycle for seedling growth, at a constant temperature.

4. Data Collection and Analysis:

-

After a specified incubation period (e.g., 3-5 days), measure the germination percentage, root length, and shoot length of the seedlings.

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

The IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the dehydrovomifoliol concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the phytotoxic effects of dehydrovomifoliol are not yet fully elucidated. However, existing research points towards its connection with abscisic acid (ABA) metabolism and potential interference with fundamental cellular processes.

Relationship with Abscisic Acid (ABA)

Dehydrovomifoliol is structurally related to abscisic acid, a key phytohormone involved in various aspects of plant growth, development, and stress responses. Research has shown that some rhizosphere bacteria can metabolize ABA to produce dehydrovomifoliol[1][3]. This suggests a potential role for dehydrovomifoliol in the complex network of chemical communication in the rhizosphere.

While dehydrovomifoliol is a catabolite of ABA, its own biological activity in plants appears to be primarily inhibitory. It is hypothesized that dehydrovomifoliol may interfere with ABA signaling or the signaling of other plant hormones, leading to the observed growth inhibition.

ABA Metabolism to Dehydrovomifoliol.

Putative Allelochemical Signaling Pathway

As an allelochemical, dehydrovomifoliol likely exerts its phytotoxic effects by disrupting essential physiological and biochemical processes in target plants. Based on the observed growth inhibition, a putative signaling pathway can be proposed, although further research is required for confirmation.

Putative Allelochemical Signaling Pathway.

This proposed pathway suggests that dehydrovomifoliol is first perceived by the plant cell, likely through binding to a receptor. This perception event triggers a downstream signal transduction cascade, which may involve second messengers like reactive oxygen species (ROS) and calcium ions. This cascade is thought to interfere with the signaling pathways of major plant hormones such as ABA, auxin, and gibberellins, which are critical regulators of cell division and elongation. The disruption of these fundamental cellular processes ultimately leads to the observed inhibition of root and shoot growth.

Experimental Workflow Visualization

The process of investigating the allelopathic effects of dehydrovomifoliol typically follows a structured workflow, from the initial bioassays to the identification of the underlying mechanisms.

Experimental Workflow for Dehydrovomifoliol Research.

Conclusion and Future Directions

Dehydrovomifoliol is a potent allelochemical with significant inhibitory effects on plant growth. While its connection to ABA metabolism provides a starting point for understanding its mode of action, the specific signaling pathways it modulates in plants remain a critical area for future research. Elucidating the molecular targets of dehydrovomifoliol and the downstream signaling components will be essential for harnessing its potential in agricultural applications, such as the development of novel bioherbicides. Further studies employing transcriptomic, proteomic, and metabolomic approaches will be invaluable in unraveling the intricate mechanisms by which this C13-norisoprenoid impacts plant physiology.

References

- 1. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form Dehydrovomifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form Dehydrovomifoliol - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrovomifoliol: A Potential Regulator of Seed Germination and Dormancy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, a C13-norisoprenoid, is a naturally occurring compound found in various plants and is also known as a catabolite of the phytohormone abscisic acid (ABA). ABA is a key regulator of seed dormancy, a crucial adaptive trait that ensures seed germination occurs under favorable environmental conditions. The structural relationship between dehydrovomifoliol and ABA suggests a potential role for this compound in the intricate processes of seed germination and dormancy. This technical guide provides a comprehensive overview of the current understanding of dehydrovomifoliol's role in these processes, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Phytotoxic and Allelopathic Effects of Dehydrovomifoliol

Dehydrovomifoliol has been identified as a phytotoxic and allelopathic compound, indicating its ability to inhibit the growth of plants, including the crucial stages of seed germination and seedling development.

Quantitative Data on Inhibitory Effects

The inhibitory effects of dehydrovomifoliol have been quantified in several studies, primarily focusing on seedling growth. The half-maximal inhibitory concentration (I₅₀) values provide a standardized measure of its potency.

| Test Organism | Parameter | I₅₀ Value (mM) | Reference |

| Cress (Lepidium sativum) | Shoot Growth | 3.16 | [1] |

| Cress (Lepidium sativum) | Root Growth | 3.01 | [1] |

| Cress (Lepidium sativum) | Seedling Growth (Shoot) | 2.0 | [2] |

| Cress (Lepidium sativum) | Seedling Growth (Root) | 1.2 | [2] |

Note: The available literature provides more data on seedling growth inhibition than on direct seed germination inhibition. The phytotoxic effects on radish and canola seed germination and seedling growth have also been reported, though specific I₅₀ values for germination were not detailed in the cited abstracts.[2]

Relationship with Abscisic Acid (ABA)

Dehydrovomifoliol's primary connection to seed dormancy lies in its origin as a breakdown product of ABA. ABA is a well-established phytohormone that induces and maintains seed dormancy. The catabolism of ABA to dehydrovomifoliol is a key process in reducing ABA levels, which is a prerequisite for the transition from dormancy to germination.

ABA Catabolism Pathway

The formation of dehydrovomifoliol can occur through the degradation of ABA. In some microorganisms, such as the rhizosphere bacterium Rhodococcus sp. P1Y, ABA is metabolized to dehydrovomifoliol.[3][4] While the precise pathway in plants is a subject of ongoing research, it is understood to be part of the ABA degradation process.

Caption: Simplified pathway of Abscisic Acid (ABA) catabolism to Dehydrovomifoliol.

Proposed Mechanism of Action in Seed Germination Inhibition

While the exact signaling pathway of dehydrovomifoliol in seeds is not yet fully elucidated, its phytotoxic nature suggests it may interfere with fundamental processes required for germination. A hypothetical model can be proposed based on the known effects of other germination inhibitors and its structural similarity to ABA.

Hypothetical Signaling Pathway for Dehydrovomifoliol's Inhibitory Action

Dehydrovomifoliol may act as a negative regulator of germination by interfering with key signaling pathways or cellular processes essential for the initiation of growth.

Caption: Hypothetical signaling pathway of Dehydrovomifoliol's inhibitory effect on seed germination.

Experimental Protocols

Detailed experimental protocols specifically for dehydrovomifoliol's effects on seed germination are not widely published. However, standard phytotoxicity and allelopathy bioassays can be readily adapted.

General Protocol for Seed Germination Bioassay

This protocol outlines a general method for assessing the effect of dehydrovomifoliol on the seed germination of a model plant, such as cress (Lepidium sativum).

1. Preparation of Dehydrovomifoliol Solutions:

-

Prepare a stock solution of dehydrovomifoliol in a suitable solvent (e.g., DMSO or ethanol) due to its likely low water solubility.

-

Prepare a series of dilutions from the stock solution using distilled water or a buffered solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mM).

-

A control solution containing the same concentration of the solvent used for the stock solution should also be prepared.

2. Seed Sterilization and Plating:

-

Surface sterilize seeds by briefly immersing them in a solution of 1% sodium hypochlorite, followed by several rinses with sterile distilled water.

-

Aseptically place a sterile filter paper in each Petri dish (e.g., 9 cm diameter).

-

Place a predetermined number of seeds (e.g., 20-25) evenly on the filter paper in each Petri dish.

3. Treatment Application:

-

Add a standard volume (e.g., 5 mL) of the respective dehydrovomifoliol dilution or control solution to each Petri dish, ensuring the filter paper is saturated.

-

Seal the Petri dishes with parafilm to prevent evaporation.

4. Incubation:

-

Incubate the Petri dishes in a controlled environment growth chamber with a defined temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).

5. Data Collection and Analysis:

-

Record the number of germinated seeds daily for a specified period (e.g., 7 days). Germination is typically defined by the emergence of the radicle.

-

After the experimental period, measure the root and shoot length of the seedlings.

-

Calculate the germination percentage, germination rate, and seedling vigor index.

-

Determine the I₅₀ value for germination inhibition using probit analysis or other suitable statistical methods.

Experimental Workflow Diagram

Caption: General experimental workflow for a seed germination bioassay with Dehydrovomifoliol.

Conclusion and Future Directions

Dehydrovomifoliol, as a phytotoxic ABA catabolite, presents an interesting area of research in the regulation of seed germination and dormancy. The current evidence strongly suggests its role as a germination and growth inhibitor. However, further research is required to:

-

Elucidate the specific molecular targets and signaling pathways of dehydrovomifoliol in seeds.

-

Quantify its effects on a wider range of plant species , including both monocots and dicots, to understand its spectrum of activity.

-

Investigate the endogenous levels of dehydrovomifoliol in seeds during dormancy and germination to establish its physiological relevance.

-

Explore its potential as a natural herbicide or a lead compound for the development of novel plant growth regulators.

This guide provides a foundation for researchers and professionals to delve into the role of dehydrovomifoliol in seed biology, a field with significant implications for agriculture and drug discovery.

References

- 1. Phytotoxic Activity and Growth Inhibitory Substances from Albizia richardiana (Voigt.) King & Prain [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form Dehydrovomifoliol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form Dehydrovomifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrovomifoliol: An In-Depth Technical Review of its Potential as an Abscisic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abscisic acid (ABA), a pivotal phytohormone, governs a wide array of physiological and developmental processes in plants, including stress tolerance, seed dormancy, and stomatal regulation. The established biosynthetic pathway of ABA proceeds indirectly through the oxidative cleavage of C40 carotenoids to yield xanthoxin, a C15 precursor which is subsequently converted to ABA. This technical guide delves into the potential of dehydrovomifoliol, a C13 apocarotenoid, to serve as a precursor to abscisic acid. While structurally related to ABA, direct enzymatic evidence for the conversion of dehydrovomifoliol to ABA in plants remains elusive. This document summarizes the current understanding of ABA biosynthesis, the known metabolic fate of dehydrovomifoliol, and presents experimental protocols for investigating this potential precursor-product relationship. The information is intended to provide a comprehensive resource for researchers exploring novel aspects of ABA metabolism and its regulation.

The Established Abscisic Acid Biosynthetic Pathway

The primary route of ABA biosynthesis in higher plants is an indirect pathway originating from the cleavage of C40 carotenoids. This multi-step process occurs in different cellular compartments, primarily the plastids and cytosol.[1][2]

Table 1: Key Enzymes and Intermediates in the Established ABA Biosynthesis Pathway

| Step | Precursor | Enzyme | Product | Cellular Location |

| 1 | Zeaxanthin | Zeaxanthin epoxidase (ZEP) | Violaxanthin | Plastid |

| 2 | all-trans-Violaxanthin | Isomerase | 9-cis-Violaxanthin | Plastid |

| 3 | 9-cis-Violaxanthin | Neoxanthin synthase (NSY) | 9'-cis-Neoxanthin | Plastid |

| 4 | 9'-cis-Neoxanthin / 9-cis-Violaxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | Xanthoxin (C15) | Plastid |

| 5 | Xanthoxin | ABA-deficient 2 (ABA2)/Short-chain dehydrogenase/reductase (SDR) | Abscisic aldehyde | Cytosol |

| 6 | Abscisic aldehyde | Abscisic aldehyde oxidase (AAO3) | Abscisic acid (ABA) | Cytosol |

Visualization of the ABA Biosynthetic Pathway

Caption: Established pathway of abscisic acid biosynthesis in plants.

Dehydrovomifoliol: A Potential but Unconfirmed Precursor

Dehydrovomifoliol is a C13 apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[3][4] Its structural similarity to ABA has led to speculation about its role as a potential precursor.

Table 2: Chemical Properties of Dehydrovomifoliol and Abscisic Acid

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups |

| Dehydrovomifoliol | C13H18O3 | 222.28 | α,β-unsaturated ketone, hydroxyl group, ketone group |

| Abscisic Acid | C15H20O4 | 264.32 | Carboxylic acid, α,β-unsaturated ketone, hydroxyl group, ketone group |

Current Evidence and Knowledge Gaps

While some studies have shown that microorganisms can convert ABA to dehydrovomifoliol, the reverse reaction in plants has not been enzymatically demonstrated.[1] One study suggested a reversible equilibrium between ABA and vomifoliol (which can be oxidized to dehydrovomifoliol) with dehydrovomifoliol as an intermediate, but this was not in a plant system and lacked detailed enzymatic characterization. The direct conversion of dehydrovomifoliol to a known ABA precursor, such as abscisic aldehyde, or directly to ABA, would require specific enzymatic activities that have not yet been identified in plants.

The metabolism of apocarotenoids in plants is complex and not fully elucidated.[3][4] It is plausible that dehydrovomifoliol could be part of a yet-to-be-discovered branch of ABA metabolism or an alternative biosynthetic route under specific conditions. However, without direct evidence from in vivo feeding studies with labeled dehydrovomifoliol or the identification of the requisite enzymes, its role as a direct ABA precursor in plants remains hypothetical.

Experimental Protocols for Investigating the Dehydrovomifoliol-ABA Relationship

To rigorously assess the potential of dehydrovomifoliol as an ABA precursor, a combination of in vivo and in vitro experimental approaches is necessary.

In Vivo Feeding Studies with Radiolabeled Dehydrovomifoliol

This protocol outlines a general procedure for tracing the metabolic fate of dehydrovomifoliol in plant tissues.

Experimental Workflow:

Caption: Workflow for in vivo feeding studies with radiolabeled compounds.

Methodology:

-

Synthesis of Radiolabeled Dehydrovomifoliol: Obtain or synthesize dehydrovomifoliol labeled with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C or ³H).

-

Plant Material: Utilize sterile plant systems such as Arabidopsis thaliana seedlings grown on agar plates or plant cell suspension cultures to minimize microbial metabolism of the fed compound.

-

Feeding: Introduce the labeled dehydrovomifoliol to the plant material at a known concentration and incubate for various time points.

-

Extraction: Harvest the plant tissue, flash-freeze in liquid nitrogen, and extract metabolites using a suitable solvent system (e.g., 80% methanol with 1% acetic acid).

-

Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis:

-

HPLC-MS/MS: Analyze the extracts using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system to identify and quantify ABA and its known precursors. The use of labeled internal standards for ABA is crucial for accurate quantification.

-

Radiodetection: If using a radioisotope, collect fractions from the HPLC and subject them to liquid scintillation counting to detect radioactivity.

-

-

Metabolite Identification: Compare the retention times and mass spectra of any detected radiolabeled peaks with authentic standards of ABA and its intermediates to confirm their identity.

In Vitro Enzyme Assays

This approach aims to identify and characterize enzymes capable of converting dehydrovomifoliol.

Methodology:

-

Crude Protein Extraction: Extract total protein from plant tissues of interest (e.g., leaves, roots).

-

Assay Conditions: Incubate the crude protein extract with dehydrovomifoliol as a substrate in a buffered solution containing necessary cofactors (e.g., NAD(P)H, NAD(P)⁺, ATP).

-

Product Detection: After incubation, stop the reaction and analyze the mixture for the formation of potential products, such as abscisic aldehyde or ABA, using HPLC-MS/MS.

-

Enzyme Purification: If activity is detected, proceed with protein fractionation and purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the responsible enzyme(s).

Abscisic Acid Signaling Pathway

Understanding the ABA signaling pathway is crucial for contextualizing the potential biological effects of any ABA precursor. The core signaling module involves ABA receptors, protein phosphatases, and protein kinases.

Visualization of the ABA Signaling Pathway

Caption: Core components of the abscisic acid signaling pathway.

In the absence of ABA, protein phosphatases type 2C (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). When ABA is present, it binds to its receptors (PYR/PYL/RCAR family), leading to a conformational change that allows the receptors to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which then become active and phosphorylate downstream targets, including AREB/ABF transcription factors. These activated transcription factors then regulate the expression of ABA-responsive genes, leading to various physiological responses.

Conclusion and Future Directions

The potential for dehydrovomifoliol to act as a precursor to abscisic acid in plants is an intriguing area of research. While direct enzymatic evidence is currently lacking, its structural relationship to ABA and its position within the broader landscape of apocarotenoid metabolism warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore this potential link. Future research should focus on:

-

In vivo labeling studies: Conducting comprehensive feeding experiments with isotopically labeled dehydrovomifoliol in various plant species and under different environmental conditions.

-

Enzyme discovery: Employing biochemical and genetic approaches to identify and characterize enzymes that may metabolize dehydrovomifoliol in plants.

-

Genetic approaches: Utilizing mutants in the known ABA biosynthesis and catabolism pathways to investigate their impact on dehydrovomifoliol metabolism.

A deeper understanding of the complete metabolic network of apocarotenoids, including the fate of dehydrovomifoliol, will provide valuable insights into the regulation of ABA homeostasis and its role in plant development and stress responses. This knowledge could ultimately be leveraged for the development of novel strategies to enhance crop resilience and productivity.

References

Dehydrovomifoliol Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, and its derivatives are a class of natural compounds found in a variety of plants. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of dehydrovomifoliol derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties, as well as their role in metabolic regulation. This document details the underlying mechanisms of action, presents quantitative data from relevant studies, and outlines key experimental protocols for their investigation.

Biological Significance and Therapeutic Potential

Dehydrovomifoliol and its related compounds, such as vomifoliol and blumenol, have demonstrated a range of biological effects, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

Dehydrovomifoliol has shown significant cytotoxic effects against several human cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in various cancer types.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Dehydrovomifoliol and its derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Metabolic Regulation: Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies have highlighted the potential of dehydrovomifoliol in the management of NAFLD. It has been found to alleviate lipid accumulation in liver cells through the modulation of critical signaling pathways involved in lipid metabolism.[1][2]

Antioxidant Properties

While specific quantitative antioxidant data for dehydrovomifoliol is still emerging, related compounds and plant extracts rich in these molecules have demonstrated notable antioxidant activity, suggesting a potential role in combating oxidative stress.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of dehydrovomifoliol and its related derivatives.

Table 1: Anticancer Activity of Dehydrovomifoliol

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Dehydrovomifoliol | HONE-1 (Nasopharyngeal carcinoma) | MTT | 4.0 - 5.7 µM | [3] |

| Dehydrovomifoliol | KB (Oral epidermoid carcinoma) | MTT | 4.0 - 5.7 µM | [3] |

| Dehydrovomifoliol | HT29 (Colorectal carcinoma) | MTT | 4.0 - 5.7 µM | [3] |

| Ethyl acetate fraction containing Dehydrovomifoliol | EoL-1 (Eosinophilic leukemia) | MTT | 40.82 ± 0.8 µg/mL | [3] |

| Ethyl acetate fraction containing Dehydrovomifoliol | MV4-11 (Acute myeloid leukemia) | MTT | 35.54 ± 4.1 µg/mL | [3] |

Table 2: Anti-inflammatory Activity of (6S,9R)-Vomifoliol

| Activity | Model | Concentration | Effect | Reference |

| Inhibition of IL-8 release | Stimulated human neutrophils and PBMCs | 75 µM | 62.5% reduction | [1] |

| Inhibition of IL-1β release | Stimulated human neutrophils and PBMCs | 75 µM | 51.1% reduction | [1] |

| Inhibition of IL-6 release | Stimulated human neutrophils and PBMCs | 75 µM | 25.2% reduction | [1] |

| Upregulation of IL-10 secretion | Stimulated human neutrophils and PBMCs | 75 µM | 29% increase | [1] |

Table 3: Effect of (+)-Dehydrovomifoliol on Lipid Accumulation in Oleic Acid-Induced HepG2 Cells

| Treatment | Concentration | Effect on Lipid Accumulation | Reference |

| (+)-Dehydrovomifoliol | 10 µM | Significant reduction | [4] |

| (+)-Dehydrovomifoliol | 25 µM | Significant reduction | [4] |

| (+)-Dehydrovomifoliol | 50 µM | Significant reduction | [4] |

Mechanisms of Action: Signaling Pathways

Dehydrovomifoliol exerts its biological effects by modulating several key signaling pathways.

E2F1/AKT/mTOR Pathway in NAFLD

Dehydrovomifoliol has been shown to alleviate non-alcoholic fatty liver disease by targeting the E2F1/AKT/mTOR signaling axis. It downregulates the transcription factor E2F1, which in turn inactivates the AKT/mTOR pathway. This inactivation helps to improve fat metabolism and reduce lipid accumulation in the liver.

PPARα-FGF21 Pathway in NAFLD

(+)-Dehydrovomifoliol also mitigates lipid accumulation in hepatocytes by activating the PPARα-FGF21 pathway.[2][5] This activation leads to a decrease in the expression of genes involved in lipogenesis (SREBP1, ACC, and FASN) and an increase in the expression of genes related to fatty acid oxidation (ACOX1 and FGF21).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of dehydrovomifoliol.

Isolation of (+)-Dehydrovomifoliol from Artemisia frigida

This protocol describes the bioassay-guided isolation of (+)-dehydrovomifoliol.

-

Extraction:

-

Air-dry and powder the aerial parts of Artemisia frigida.

-

Immerse the powdered plant material in 95% aqueous ethanol and extract multiple times.

-

Concentrate the ethanol extract under reduced pressure.

-

Suspend the concentrated extract in water and partition sequentially with petroleum ether, methylene dichloride, ethyl acetate, and n-butanol.

-

-

Fractionation and Purification:

-

Subject the methylene dichloride fraction to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

-

Further separate the active fractions using MCI column chromatography with a methanol/water gradient.

-

Purify the resulting sub-fractions by semi-preparative HPLC to yield pure (+)-dehydrovomifoliol.[4]

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of dehydrovomifoliol on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of dehydrovomifoliol (or its derivatives) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of dehydrovomifoliol by quantifying the inhibition of nitric oxide production.

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of dehydrovomifoliol for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Griess Reaction: After a 24-hour incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Quantify the nitrite concentration, which is an indicator of NO production, and calculate the percentage of inhibition by dehydrovomifoliol.

Evaluation of Lipid Accumulation in HepG2 Cells

This protocol assesses the effect of dehydrovomifoliol on fat accumulation in a liver cell model.

-

Cell Culture and Treatment: Culture HepG2 cells and pre-treat them with various concentrations of (+)-dehydrovomifoliol (e.g., 10, 25, 50 µM) for 30 minutes.[4]

-

Induction of Lipid Accumulation: Induce lipid accumulation by treating the cells with oleic acid for 24 hours.[4]

-

Oil Red O Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Stain the lipid droplets with Oil Red O solution.

-

Counterstain the nuclei with hematoxylin.

-

-

Microscopic Analysis: Visualize and quantify the lipid droplets using light microscopy.

-

Triglyceride (TG) Content Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial TG detection kit.

Synthesis of Dehydrovomifoliol Derivatives

The synthesis of dehydrovomifoliol derivatives, such as glycosides and esters, allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. While detailed, step-by-step protocols for the synthesis of a wide range of dehydrovomifoliol derivatives are not extensively reported, general synthetic strategies for glycosylation and esterification of natural products can be adapted.

-

Glycoside Synthesis: Typically involves the activation of a sugar donor (e.g., as a trichloroacetimidate or bromide) and its subsequent reaction with the hydroxyl group of dehydrovomifoliol, often in the presence of a Lewis acid catalyst.

-

Ester Synthesis: Can be achieved through esterification reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) under appropriate catalytic conditions.

Further research is required to develop and optimize specific synthetic routes for various dehydrovomifoliol derivatives.

Conclusion and Future Directions

Dehydrovomifoliol and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology, inflammatory diseases, and metabolic disorders. The elucidation of their mechanisms of action, involving key signaling pathways such as E2F1/AKT/mTOR and PPARα-FGF21, provides a solid foundation for further drug development.

Future research should focus on:

-

Comprehensive screening of a wider range of dehydrovomifoliol derivatives to establish robust structure-activity relationships.

-

In-depth investigation of their antioxidant properties with quantitative assays.

-

Development of efficient and scalable synthetic protocols for novel derivatives.

-

Preclinical and clinical studies to evaluate the safety and efficacy of the most promising compounds.

The continued exploration of dehydrovomifoliol and its analogues holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

- 1. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models [mdpi.com]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrovomifoliol | CAS:39763-33-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dehydrovomifoliol Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest within the scientific community due to its diverse and promising biological activities, including phytotoxic, anti-inflammatory, and anti-cancer properties. As research into its therapeutic potential expands, the development of efficient and standardized methods for its extraction and purification from various plant sources is paramount. These application notes provide detailed protocols and comparative data for the extraction of dehydrovomifoliol from plant biomass, intended to guide researchers in isolating this compound for further study and drug development. The protocols described herein cover solvent extraction, solvent partitioning, and chromatographic purification techniques.

Introduction to Dehydrovomifoliol and its Extraction

Dehydrovomifoliol is a C13-norisoprenoid found in a variety of plant species. Its extraction from plant material is a critical first step for any research involving its biological activity or for its use as a chemical standard. The selection of an appropriate extraction and purification strategy is dependent on the plant matrix, the desired purity of the final product, and the available laboratory instrumentation.

Generally, the process involves an initial extraction from the dried and powdered plant material using an organic solvent, followed by a series of purification steps to isolate dehydrovomifoliol from the complex mixture of plant secondary metabolites. This document outlines two primary protocols based on documented successful extractions.

General Experimental Workflow

The overall process for isolating dehydrovomifoliol from plant material can be visualized as a multi-step workflow. The following diagram illustrates the general sequence of procedures from sample preparation to the final purified compound.

Protocol for the Chemical Synthesis of Dehydrovomifoliol

Application Note

Introduction

Dehydrovomifoliol is a naturally occurring apocarotenoid that has garnered significant interest in the fields of agriculture, food science, and pharmacology due to its diverse biological activities. As a plant growth regulator, it plays a role in seed germination and plant development. In the food industry, it contributes to the aroma and flavor profiles of various fruits and teas. Furthermore, recent studies have highlighted its potential as a therapeutic agent, exhibiting anti-inflammatory and other beneficial properties. The limited availability of Dehydrovomifoliol from natural sources necessitates the development of efficient and reliable chemical synthesis protocols to enable further research and potential commercial applications.

This document provides a detailed protocol for the chemical synthesis of Dehydrovomifoliol, starting from the readily available precursor, β-ionone. The synthesis involves a two-step process: the allylic oxidation of β-ionone to form the key intermediate 4-oxo-β-ionone, followed by a stereoselective reduction to yield the final product, Dehydrovomifoliol. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Target Audience

This protocol is designed for researchers, scientists, and drug development professionals with a background in organic chemistry and experience in synthetic laboratory techniques.

Experimental Protocols

Overall Reaction Scheme

The chemical synthesis of Dehydrovomifoliol from β-ionone can be summarized in the following two-step reaction scheme:

Caption: Synthetic pathway from β-ionone to Dehydrovomifoliol.

Step 1: Synthesis of 4-Oxo-β-ionone from β-Ionone

This step involves the allylic oxidation of β-ionone using a catalytic system of N,N,N-trihydroxyisocyanuric acid (THICA) and cupric acetylacetonate (Cu(acac)₂) with molecular oxygen.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier/Purity |

| β-Ionone | C₁₃H₂₀O | 192.30 | Commercially available |

| N,N,N-Trihydroxyisocyanuric acid (THICA) | C₃H₃N₃O₆ | 177.07 | Commercially available |

| Cupric acetylacetonate (Cu(acac)₂) | C₁₀H₁₄CuO₄ | 261.76 | Commercially available |

| Oxygen | O₂ | 32.00 | Gas cylinder |

| Absolute Ethanol | C₂H₅OH | 46.07 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade |

| Petroleum Ether | - | - | ACS grade |

Experimental Procedure:

-

To a 250 mL four-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add β-ionone (100 g, 0.52 mol), N,N,N-trihydroxyisocyanuric acid (THICA) (9 g, 0.051 mol), and cupric acetylacetonate (Cu(acac)₂) (1.4 g, 0.0053 mol).

-

Begin mechanical stirring and bubble oxygen gas through the reaction mixture.

-

Heat the reaction mixture in a water bath at 60°C.

-

Monitor the reaction progress by gas chromatography (GC) until all the β-ionone has been consumed.